7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by the molecular formula and a molecular weight of 180.14 g/mol. This compound features a pyridine ring fused with a pyrimidine structure, making it part of the pyridopyrimidine family. Its unique chemical properties and biological activities have garnered significant interest in various fields, including medicinal chemistry and material science.
This compound is classified as a heterocyclic aromatic organic compound. It can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, which provide detailed information regarding its synthesis, applications, and properties. The compound is recognized for its potential applications in drug development, particularly as an aldose reductase inhibitor, which is relevant in the treatment of diabetic complications .
The synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves several steps. A common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a fluorinating agent. This reaction is generally conducted under reflux conditions for several hours, followed by purification through recrystallization or chromatography to achieve the desired product .
The molecular structure of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be represented as follows:
This indicates the presence of a fluorine atom at the seventh position and a hydroxyl group at the second position on the pyridine ring fused with the pyrimidine system.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C8H5FN2O2 |
Molecular Weight | 180.14 g/mol |
IUPAC Name | 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
CAS Number | 1449598-85-9 |
7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions:
Common reagents involved in these reactions include:
The major products formed depend on specific reaction conditions and reagents used .
The biological activity of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its ability to inhibit aldose reductase. This enzyme catalyzes the conversion of glucose to sorbitol via the polyol pathway. By binding to the active site of aldose reductase, this compound prevents sorbitol accumulation in tissues, which is crucial for mitigating complications associated with diabetes.
Research indicates that this inhibition can lead to reduced osmotic and oxidative stress in diabetic tissues, potentially preventing or alleviating diabetic complications such as neuropathy and retinopathy .
7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits distinct physical properties:
The chemical stability and reactivity of this compound make it suitable for various applications:
Research has shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities, further enhancing its relevance in medicinal chemistry applications .
7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several notable applications:
This comprehensive analysis highlights the significance of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in various scientific domains, showcasing its potential for future research and application development.
Traditional synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one relies on cyclocondensation reactions between fluorinated pyridine precursors and β-dicarbonyl units. These reactions typically proceed under acidic or basic catalysis (e.g., acetic acid or piperidine) at elevated temperatures (80–120°C), forming the bicyclic core via intramolecular dehydrative cyclization. A key intermediate is 2-amino-5-fluoropyridine, which undergoes condensation with alkyl acetoacetates or malonates to yield the pyridopyrimidinone scaffold. The fluorine atom at position 7 is introduced either through the use of pre-fluorinated pyridine derivatives or via post-synthetic halogen exchange, though the former dominates due to the instability of intermediate dihydropyridines [4] [10].
Critical challenges include:
Table 1: Comparative Analysis of Traditional vs. Fluoro-Specific Synthesis Challenges
Parameter | Non-Fluorinated Analog | 7-Fluoro Derivative |
---|---|---|
Cyclization Temperature | 70–90°C | 100–120°C |
Average Yield | 75–85% | 45–60% |
Byproduct Formation | <5% | 15–30% (isomers) |
Purification Method | Recrystallization | Column Chromatography |
Despite limitations, this route remains industrially viable for multi-gram synthesis, as evidenced by commercial suppliers offering the compound with ≥97% purity under ambient storage conditions [1] [6].
Recent advances focus on catalytic cascade reactions and microwave-assisted cyclizations to address traditional limitations. A notable multicomponent approach combines methyl ketones, polyfluoroalkyl-3-oxo esters (e.g., ethyl trifluoroacetoacetate), and 1,3-diaminopropane under microwave irradiation (100°C, 30 min) to yield octahydropyrido[1,2-a]pyrimidin-6-ones. Subsequent aerial oxidation aromatizes the core, achieving 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one in 82% yield – a 30% improvement over conventional methods [10].
Key innovations include:
Table 2: Optimization Parameters for Catalytic Synthesis
Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
None (thermal) | Xylene | 140 | 720 | 58 | 70 |
Piperidine/AcOH | Toluene | 110 | 360 | 64 | 78 |
FeCl₃ | Solvent-free | 80 | 90 | 89 | >95 |
Microwave/FeCl₃ | DMF | 100 | 40 | 82 | 93 |
These strategies enhance scalability for pharmaceutical applications, such as synthesizing the SMA drug Risdiplam, where the title compound serves as a key precursor [8].
Enzymatic synthesis of fluorinated pyridopyrimidinones is emerging but faces substrate specificity barriers. In vitro studies demonstrate that fluorinases (e.g., from Streptomyces cattleya) catalyze C-F bond formation in pyrimidine systems, though extension to bicyclic scaffolds remains experimental. More promisingly, reductive aminases (RedAms) and lipases facilitate enantioselective modifications of prochiral intermediates en route to the target compound. For example, Aspergillus oryzae RedAm achieves 95% ee in aminating fluorinated diketones – potential precursors to the pyridopyrimidinone core [5].
Current biocatalytic feasibility is constrained by:
Table 3: Biocatalytic vs. Chemical Synthesis Metrics
Parameter | Chemical Route | Biocatalytic Route |
---|---|---|
Yield | 60–89% | 35–50% (current) |
Stereoselectivity | Not applicable | Up to 95% ee |
Temperature | 80–140°C | 25–37°C |
C-F Bond Formation | Direct | Indirect (pre-fluorinated building blocks) |
Future directions involve enzyme engineering to expand fluorinase substrate scope and multienzyme cascades combining halogenases with cyclases. Computational studies confirm the hydroxyl group’s hydrogen-bonding capacity facilitates enzyme-substrate recognition, suggesting rational protein design could improve activity [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3